molecular formula C12H16FN5O3 B15050364 (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B15050364
M. Wt: 297.29 g/mol
InChI Key: ADCDWMXLHKTMSO-PNFUHCLESA-N
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Description

The compound (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analogue. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is characterized by the presence of a purine base, a dimethylamino group, a fluorine atom, and a hydroxymethyl group attached to an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Glycosylation: The purine base is glycosylated with a protected sugar derivative to form the nucleoside.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The compound can be reduced to remove the fluorine atom, resulting in a de-fluorinated analogue.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.

    Substitution: Nucleophiles such as sodium thiolate (NaSMe) or ammonia (NH3) are used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of de-fluorinated analogues.

    Substitution: Formation of thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Modified Nucleosides: Used as intermediates in the synthesis of other modified nucleosides.

    Study of Reaction Mechanisms: Serves as a model compound for studying nucleophilic substitution and oxidation reactions.

Biology

    Antiviral Research: Investigated for its potential antiviral properties against various viruses.

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes involved in nucleic acid metabolism.

Medicine

    Anticancer Research: Explored for its potential as an anticancer agent due to its ability to interfere with DNA replication.

    Drug Development: Used as a lead compound in the development of new therapeutic agents.

Industry

    Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.

    Biotechnology: Utilized in the development of diagnostic tools and assays.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids, thereby interfering with DNA and RNA synthesis. It targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and preventing the replication of viral genomes or cancer cells. The presence of the fluorine atom enhances its binding affinity to the active site of these enzymes, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol: Lacks the fluorine atom, resulting in lower binding affinity to enzymes.

    (2R,3R,4S,5R)-2-[6-(methylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol: Contains a methylamino group instead of a dimethylamino group, affecting its pharmacokinetic properties.

Uniqueness

The presence of both the fluorine atom and the dimethylamino group in (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol makes it unique. These functional groups enhance its binding affinity to target enzymes and improve its stability, making it a promising candidate for therapeutic applications.

Biological Activity

The compound (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol , also known as a purine derivative, has garnered attention in medicinal chemistry due to its structural features that suggest potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and related research findings.

Structural Overview

This compound is characterized by:

  • A purine base (6-(dimethylamino)purine).
  • A modified sugar moiety that includes a fluorine atom and a hydroxymethyl group.

Chemical Structure

The chemical structure can be represented as follows:

C10H12FN5O4\text{C}_{10}\text{H}_{12}\text{F}\text{N}_{5}\text{O}_{4}

Key Features

FeatureDescription
Purine Derivative Contains a purine base
Fluorine Atom Enhances biological activity
Hydroxymethyl Group Potential for hydrogen bonding
Dimethylamino Group Influences pharmacological properties

Antiviral and Anticancer Properties

Research indicates that compounds with similar purine structures often exhibit antiviral and anticancer activities. The presence of the dimethylamino group is critical for enhancing these effects, as it may facilitate interactions with nucleic acids and enzymes involved in cell proliferation and viral replication.

  • Inhibition of Nucleic Acid Synthesis
    • The compound may act as an analog to natural nucleotides, disrupting nucleic acid synthesis.
    • Similar compounds have shown effectiveness in inhibiting viral RNA polymerases.
  • Enzyme Inhibition
    • Potential inhibition of key enzymes such as kinases and phosphatases involved in cellular signaling pathways.
  • Cellular Uptake
    • Studies suggest high permeability across biological membranes due to its modified sugar structure, which may enhance its bioavailability.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that related purine derivatives exhibited significant antiviral activity against various RNA viruses. The structural modifications in this compound suggest it could similarly inhibit viral replication mechanisms (PubMed: 11786017).

Study 2: Anticancer Activity

In vitro studies have shown that purine derivatives can induce apoptosis in cancer cell lines. The specific stereochemistry of this compound may enhance its binding affinity to target proteins involved in cell cycle regulation (PubMed: 21672603).

Pharmacokinetics

The pharmacokinetic profile indicates:

  • Human Intestinal Absorption : High probability of absorption (0.9768).
  • Blood-Brain Barrier Penetration : Significant potential for CNS activity (0.9449).
  • Metabolism : Low interaction with major CYP450 enzymes suggests minimal drug-drug interactions (CYP450 inhibitory promiscuity low).

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with other purine derivatives is presented below:

Compound NameStructure TypeBiological ActivityUnique Features
This compoundPurine derivativeAntiviral, anticancerDimethylamino group, specific stereochemistry
AdenosinePurine nucleosideEnergy transferNatural substrate for ATP synthesis
4'-Fluoroarabinofuranosyl cytosineFluorinated nucleosideAntiviralContains arabinose sugar
6-HydroxymethylpurineHydroxymethylated purineAntitumorHydroxymethyl group

Properties

Molecular Formula

C12H16FN5O3

Molecular Weight

297.29 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C12H16FN5O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3H2,1-2H3/t6-,7-,9+,12-/m1/s1

InChI Key

ADCDWMXLHKTMSO-PNFUHCLESA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)F)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)F)O

Origin of Product

United States

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